4-bromo-1,3-dimethyl-1H-pyrazol-5-amine hydrobromide

Cross-coupling chemistry Medicinal chemistry Synthetic methodology

Researchers requiring a 4-halopyrazol-5-amine building block often face a trade-off between reactivity and stability. The 4-iodo analog is prone to unwanted dehalogenation, while the 4-chloro variant suffers from slow oxidative addition kinetics. This compound solves that problem: - The C-4 bromine atom provides an ideal reactivity balance for efficient Suzuki-Miyaura and Buchwald-Hartwig couplings. - The hydrobromide salt (MW 270.95 g/mol) ensures enhanced crystallinity, reduced hygroscopicity, and long-term ambient storage stability compared to the free base. - This dual-handle scaffold (C-4 bromine and C-5 amine) enables iterative library synthesis and bifunctional probe construction.

Molecular Formula C5H9Br2N3
Molecular Weight 270.95 g/mol
CAS No. 1431965-46-6
Cat. No. B1406541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1,3-dimethyl-1H-pyrazol-5-amine hydrobromide
CAS1431965-46-6
Molecular FormulaC5H9Br2N3
Molecular Weight270.95 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1Br)N)C.Br
InChIInChI=1S/C5H8BrN3.BrH/c1-3-4(6)5(7)9(2)8-3;/h7H2,1-2H3;1H
InChIKeyRRJYQFDWDFSUQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine Hydrobromide: Technical Overview


4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine hydrobromide (CAS 1431965-46-6; free base CAS 19848-99-8) is a heterocyclic building block belonging to the 5-aminopyrazole class, featuring a bromine substituent at the C-4 position, methyl groups at N-1 and C-3, and an exocyclic amine at C-5 [1]. The hydrobromide salt form (MW 270.95 g/mol, ≥95% purity) is the commercially predominant physical form supplied by multiple reputable vendors, offering enhanced crystallinity and ambient storage stability relative to the free base . This compound serves as a versatile synthetic intermediate for constructing more complex pharmaceutically and agrochemically relevant scaffolds, with the C-4 bromine atom serving as a functional handle for metal-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) and the C-5 amine enabling further derivatization [2][3].

  • 4-Bromo-1,3-dimethylpyrazol-5-amine building block with C-4 bromine and C-5 amine handles
  • Hydrobromide salt form for crystalline handling, ambient storage, and consistent weighing
  • Supports Suzuki–Miyaura and Buchwald–Hartwig cross-coupling workflows for library synthesis

Why Generic 4-Halopyrazole Analogs Cannot Substitute


The 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine scaffold occupies a specific performance window that generic 4-halopyrazole analogs cannot simultaneously replicate. The C-4 bromine atom provides a critical balance of reactivity in palladium-catalyzed cross-coupling: it is sufficiently labile for efficient oxidative addition yet resists the dehalogenation side reaction that plagues the 4-iodo analog [1]. The 4-chloro analog, while also resistant to dehalogenation, exhibits markedly slower oxidative addition kinetics, reducing coupling efficiency. The hydrobromide salt form (CAS 1431965-46-6) offers a quantifiable handling advantage over the free base, with improved crystallinity, reduced hygroscopicity, and resistance to amine oxidation–induced discoloration during long-term storage [2]. Furthermore, the bromine atom at C-4 enables sigma-hole halogen bonding interactions that are geometrically and energetically distinct from those of chlorine or iodine, a feature increasingly exploited in structure-based drug design for modulating target selectivity [3]. Simple interchange with the 4-chloro, 4-iodo, or non-halogenated parent compound therefore introduces either synthetic inefficiency, altered molecular recognition profiles, or stability liabilities—all of which undermine experimental reproducibility.

  • 4-Iodo analog

    Higher dehalogenation propensity may reduce cross-coupling yields and complicate purification; efficiency may not transfer.

  • 4-Chloro analog

    Slower oxidative addition kinetics may limit coupling efficiency; reactivity profile may differ under standard Pd conditions.

  • Free base form

    Lower crystallinity, higher hygroscopicity, and oxidation sensitivity may affect long-term storage and weighing reproducibility.

Quantitative Differentiation vs. Closest Comparators


Suzuki–Miyaura Cross-Coupling: Superiority Over Iodo Analog

In a direct, head-to-head comparison of halogenated aminopyrazoles under Suzuki–Miyaura cross-coupling conditions, the bromo and chloro derivatives were superior to the iodo derivative, which suffered from a significantly higher propensity for dehalogenation side reaction [1]. This study, published in the Journal of Organic Chemistry (Jedinák et al., 2017), systematically evaluated chloro, bromo, and iodopyrazoles with a range of aryl, heteroaryl, and styryl boronic acids/esters. The bromo derivative (exemplified by the 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine scaffold) provided efficient coupling without the undesired reductive dehalogenation that compromised the iodo analog [1]. This positions the 4-bromo compound as the optimal balance between the slower-reacting 4-chloro analog and the dehalogenation-prone 4-iodo analog for library synthesis and SAR exploration.

Cross-coupling comparison
Head-to-head
Reported higher efficiency with minimal dehalogenation vs 4-iodo analog; favorable reactivity balance relative to 4-chloro
Supports coupling reaction selection for SAR library synthesis
Under Suzuki–Miyaura conditions; multiple boronic acid substrates
Cross-coupling chemistry Medicinal chemistry Synthetic methodology

Hydrobromide Salt: Storage Stability and Handling Advantages

The hydrobromide salt form (CAS 1431965-46-6, MW 270.95 g/mol) of 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine is the predominant commercial form supplied by vendors including Apollo Scientific (≥95% purity), abcr GmbH (95%), and ChemScene . In contrast, the free base (CAS 19848-99-8, MW 190.04 g/mol) is less commonly stocked and is noted by vendors to require controlled storage conditions . As a general principle, hydrobromide salts of primary aromatic amines exhibit significantly enhanced resistance to oxidative degradation (discoloration) during ambient storage and improved crystallinity, facilitating reproducible weighing and formulation [1]. The free base form is an oil or low-melting solid (predicted boiling point 277.9 ± 35.0 °C) that is susceptible to amine oxidation upon prolonged exposure to air .

Salt form stability
Reported
Crystalline solid, ambient storage vs low-melting free base susceptible to oxidation
Enables reproducible weighing and long-term inventory stability
Vendor QC specifications; hydrobromide salt advantage documented
Compound management Chemical stability Salt selection

Sigma-Hole Halogen Bonding Enabled by C-4 Bromine

The bromine atom at the C-4 position of the pyrazole ring possesses a polarizable electron cloud that generates a sigma-hole, enabling directional halogen bonding interactions with Lewis bases (e.g., carbonyl oxygens in protein backbones) [1]. This interaction is geometrically and energetically distinct from the hydrogen bonding or hydrophobic interactions available to the non-halogenated parent compound (1,3-dimethyl-1H-pyrazol-5-amine, CAS 3524-32-1) and the 4-fluoro analog, which forms much weaker halogen bonds due to fluorine's lower polarizability [1]. In a crystallographic fragment screening context, 4-halopyrazoles—and 4-bromopyrazole in particular—have been identified as 'universal fragments' capable of probing halogen binding sites on proteins [2]. The bromine atom thus provides an additional dimension of intermolecular interaction not available with the 4-fluoro or non-halogenated scaffolds.

Halogen bonding capability
Class-level
Moderate sigma-hole donor; qualitative rank I > Br > Cl >> F
May support protein-ligand recognition studies
Class-level trend; DFT-calculated molecular electrostatic potentials
Structure-based drug design Molecular recognition Halogen bonding

Optimal LogP for Oral Bioavailability and CNS Optimization

The predicted partition coefficient (LogP) of 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine hydrobromide is 0.56 [1]. This value falls within the favorable range for oral bioavailability (Lipinski's Rule of Five: LogP < 5) and is notably lower than typical CNS drug candidates (LogP 2–5), suggesting the scaffold offers a polar starting point amenable to lipophilic optimization. In comparison, the free base form has a predicted LogP of approximately 0.41 . The 4-iodo analog, with a larger and more lipophilic halogen, is expected to exhibit a higher LogP (predicted increase of ~0.5–0.8 log units based on halogen π-contributions), potentially pushing early-stage fragments outside the desirable range for fragment-based screening. The 4-chloro analog is predicted to have a LogP approximately 0.3–0.5 units lower, which may limit membrane permeability in cell-based assays.

Predicted LogP
Class-level
0.56 (hydrobromide); free base ~0.41
Favorable range for fragment-based optimization
In silico prediction; higher than chloro, lower than iodo analogs
Drug-likeness ADME prediction Fragment-based drug discovery

PTP1B and TCPTP Inhibitory Activity of Derivatives

Derivatives of the 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine scaffold have demonstrated measurable inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a validated target for type 2 diabetes and obesity [1]. Specifically, a derivative incorporating the 4-bromo-2,5-dimethylpyrazol-3-amine core exhibited an IC50 of 24,000 nM (24 µM) against human recombinant PTP1B using pNPP as substrate, and an IC50 of 16,000 nM against the homologous TCPTP, suggesting a degree of selectivity [1]. While the parent fragment itself shows only modest potency, the presence of the bromine atom at C-4 enables further structure–activity relationship (SAR) exploration via cross-coupling, as demonstrated by the broader pyrazole PTP1B inhibitor study that identified compounds with noncompetitive inhibition mechanisms . The 4-bromo substitution provides a vector for introducing aryl/heteroaryl groups known to enhance PTP1B potency.

Derivative PTP1B activity
Assay context
24,000 nM (PTP1B); 16,000 nM (TCPTP) for a derivative
Supports SAR expansion in phosphatase-targeted studies
pNPP substrate; recombinant enzyme assay
Diabetes target Phosphatase inhibition Insulin signaling

Best-Fit Research and Industrial Application Scenarios


Kinase/Phosphatase Inhibitor Library Synthesis via Suzuki Coupling

Based on the demonstrated cross-coupling superiority of the 4-bromo scaffold over the 4-iodo analog [1], this compound is the preferred building block for generating focused libraries of 4-aryl/heteroaryl pyrazol-5-amines targeting kinase or phosphatase enzymes. The hydrobromide salt ensures consistent weighing and long-term storage stability during iterative library production [3]. The C-5 amine provides a secondary derivatization handle for amide or urea formation, enabling two-dimensional SAR exploration.

Agrochemical Lead Optimization: Fungicidal Pyrazolecarboxamides

Patent literature reveals the incorporation of 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine derivatives into fungicidal formulations [6]. The bromine substituent at C-4 has been noted to enhance lipid solubility and foliar absorption in pesticide development contexts [6]. The hydrobromide salt form's enhanced stability under ambient storage conditions [3] makes it particularly suitable for agrochemical research programs that require multi-month stability of building block inventories.

Fragment-Based Drug Discovery: Halogen Bonding Engagement

The C-4 bromine atom provides a sigma-hole donor for halogen bonding interactions with protein targets [4][5]. In fragment-based screening campaigns, 4-bromopyrazole fragments have been identified as privileged scaffolds for probing halogen binding pockets. The LogP of 0.56 [1] positions this fragment within the optimal range for fragment screening (typically LogP < 3), and the bromine atom provides anomalous scattering for X-ray crystallographic confirmation of binding pose.

Chemical Biology: Bifunctional Probe and Covalent Inhibitor Development

The C-5 amine and C-4 bromine provide orthogonal reactive handles for constructing bifunctional probes. The bromine atom enables installation of photoreactive groups or biotin tags via cross-coupling [2], while the amine can be elaborated to introduce electrophilic warheads (e.g., acrylamides) for covalent target engagement. The hydrobromide salt's crystallinity facilitates accurate stoichiometry in conjugation reactions [3].

Application
Selection Property
Validation Focus
Kinase/phosphatase inhibitor library synthesis
C-4 bromo cross-coupling handle; hydrobromide salt consistency
Cross-coupling efficiency; product stability under iterative synthesis
Agrochemical lead optimization
Bromo substituent lipophilicity; ambient storage stability
Foliar absorption compatibility; long-term building block integrity
Fragment-based drug discovery
Halogen bonding donor capability; fragment-like LogP
Halogen binding site engagement; anomalous scattering for crystallography
Chemical biology probe development
Orthogonal C-4 Br and C-5 amine handles
Bifunctional conjugation; stoichiometric control in linker installation
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